

A Comparative Kinetic Analysis of Ammonium Bromate and Sodium Bromate Thermal Decomposition

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Compound of Interest

Compound Name: Ammonium bromate

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This guide provides a detailed comparison of the thermal decomposition kinetics of **ammonium bromate** (NH_4BrO_3) and sodium bromate (NaBrO_3). The following sections present quantitative data, experimental protocols, and visual representations of the decomposition processes to facilitate a thorough understanding of their relative stability and reaction mechanisms.

Quantitative Data Summary

The thermal stability and decomposition kinetics of **ammonium bromate** and sodium bromate differ significantly, primarily due to the nature of the cation. **Ammonium bromate**, with its reducing ammonium cation, is considerably less stable than sodium bromate.

Parameter	Ammonium Bromate (NH ₄ BrO ₃)	Sodium Bromate (NaBrO ₃)
Decomposition Temperature	Explodes at approximately 56°C	Decomposes at 381°C
Activation Energy (E _a)	26 and 24 kcal/mol (approximately 108.8 and 100.4 kJ/mol)[1]	Not explicitly found in the provided search results for solid-state thermal decomposition.
Decomposition Products	N ₂ , Br ₂ , H ₂ O, and a small amount of N ₂ O upon explosion[1]	NaBr and O ₂ [2]
Key Kinetic Feature	Decomposition is autocatalytic and can lead to explosion.	Stable solid, decomposition occurs at a much higher temperature.

Experimental Protocols

The kinetic parameters for the thermal decomposition of these compounds are typically determined using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA) of Ammonium Bromate

A detailed kinetic study of the slow decomposition of **ammonium bromate** was conducted by measuring the pressure of noncondensable gases formed under vacuum.

Methodology:

- A sample of **ammonium bromate** (99% purity) was placed in a reaction vessel.
- The vessel was evacuated to remove air and moisture.

- The sample was heated to a specific temperature (e.g., 38.1°C or 41.5°C), and the temperature was maintained constant (isothermal conditions).
- The pressure of the noncondensable gases (N₂ and N₂O) produced during decomposition was measured over time using a manometer.
- Gaseous products other than N₂ and N₂O were frozen out in a trap cooled with liquid air.
- The rate of decomposition was determined from the change in pressure over time.
- The activation energy was calculated from the temperature dependence of the rate constant using the Arrhenius equation.^[1]

Thermal Analysis of Sodium Bromate

While specific kinetic studies on the solid-state thermal decomposition of sodium bromate with detailed parameters were not found in the provided search results, a general procedure for its thermal analysis using TGA/DSC can be outlined.

Methodology:

- A small, accurately weighed sample of sodium bromate is placed in an inert crucible (e.g., alumina or platinum).
- The crucible is placed in the furnace of a simultaneous thermal analyzer (STA) capable of performing both TGA and DSC.
- The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate to provide a non-reactive atmosphere.
- The sample is heated at a constant rate (non-isothermal conditions), for example, 10°C/min, over a specified temperature range that includes its decomposition temperature (around 381°C).
- The instrument continuously records the sample's mass as a function of temperature (TGA curve) and the heat flow to or from the sample compared to a reference (DSC curve).

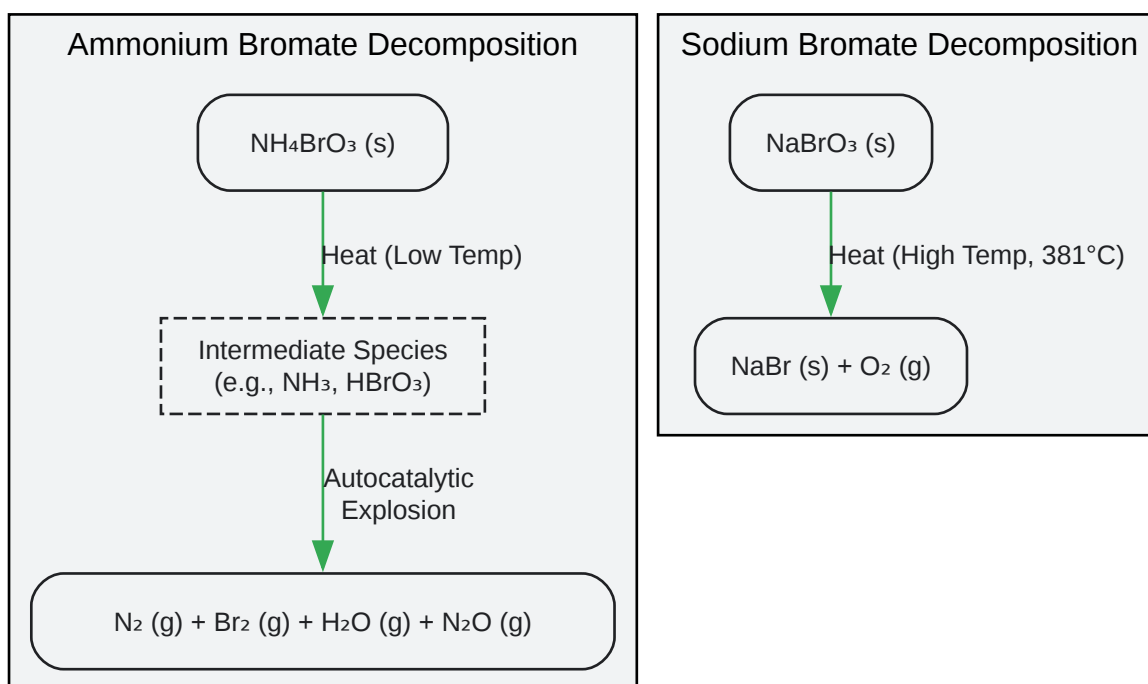
- The onset temperature of decomposition is determined from the TGA curve where significant mass loss begins. The DSC curve will show an endothermic or exothermic peak corresponding to the decomposition process.
- To determine kinetic parameters like activation energy, multiple experiments are performed at different heating rates (e.g., 5, 10, 15, 20°C/min). Isoconversional methods (model-free kinetics) such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods can then be applied to the TGA data to calculate the activation energy as a function of the extent of conversion.

Visualizing Reaction Pathways and Workflows

Decomposition Pathways

The decomposition of **ammonium bromate** and sodium bromate proceeds through different chemical pathways.

Figure 1. Decomposition Pathways



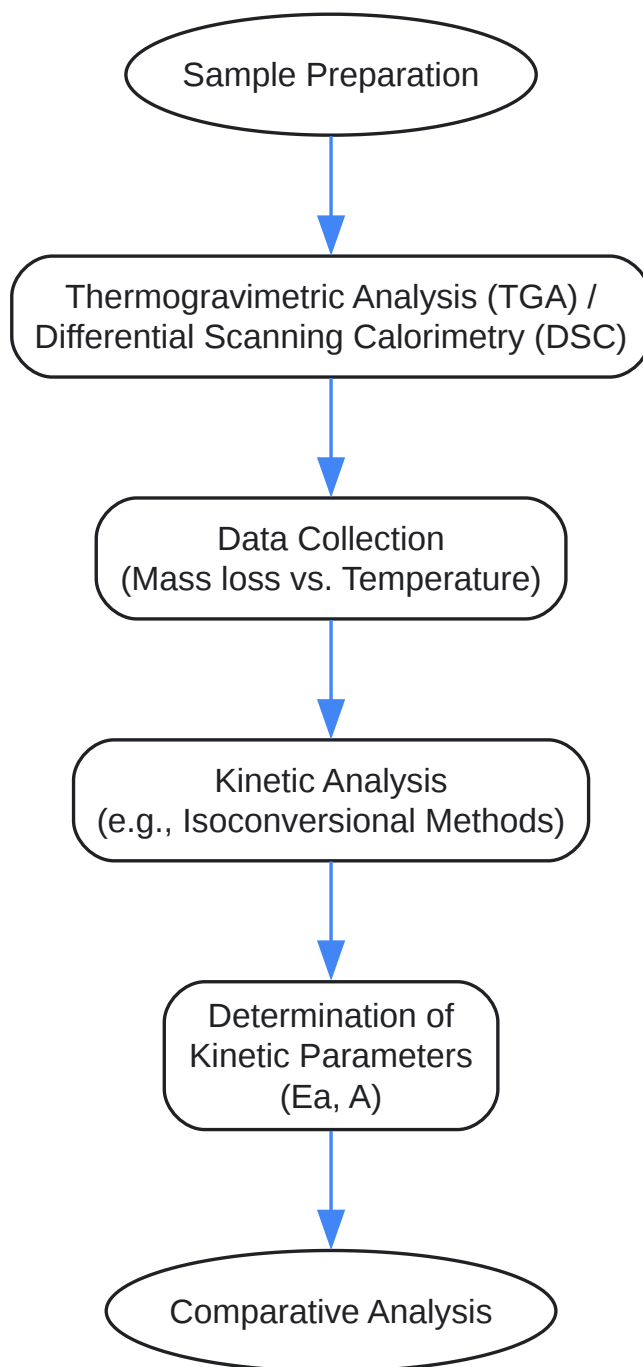
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Caption: Simplified reaction pathways for the thermal decomposition of **ammonium bromate** and sodium bromate.

Experimental Workflow for Kinetic Analysis

The general workflow for determining the kinetic parameters of solid-state decomposition using thermal analysis is depicted below.

Figure 2. Experimental Workflow for Kinetic Analysis



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Caption: A generalized workflow for the kinetic study of solid-state decomposition.

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References

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